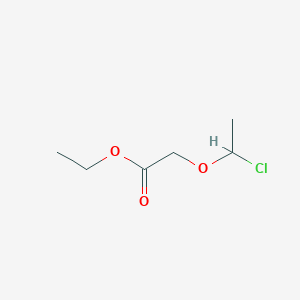

2-Chloro-2-ethoxyacetic acid ethyl ester

Übersicht

Beschreibung

2-Chloro-2-ethoxyacetic acid ethyl ester is a versatile organic compound with the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol. It is a clear, colorless to orange-brown liquid. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester typically involves the reaction of chloroacetic acid with ethyl ethoxyacetate under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-2-ethoxyacetic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions typically involve the replacement of the chlorine atom with other functional groups using nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted esters or acids.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-2-ethoxyacetic acid ethyl ester is primarily used as an intermediate in organic synthesis. It can be employed to synthesize various compounds through nucleophilic substitution reactions. Its chlorinated structure allows for the introduction of ethoxy and acetic functionalities into target molecules, facilitating the development of more complex organic compounds.

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as a precursor for synthesizing bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. The ability to modify its structure opens pathways for creating novel drugs with enhanced efficacy and reduced side effects.

Environmental Studies

Research has focused on the environmental impact of this compound and its degradation products. Studies have shown that it can act as a model compound for understanding the behavior of chlorinated organic compounds in aquatic environments. Its transformation products are of particular interest due to their potential toxicity and persistence in the environment .

Case Study 1: Synthesis of Bioactive Compounds

A recent study explored the use of this compound in synthesizing novel anti-inflammatory agents. The researchers modified the ester group to enhance solubility and bioavailability, leading to compounds that exhibited significant anti-inflammatory activity in vitro. This demonstrates the compound's utility in drug design and development.

Case Study 2: Environmental Behavior Analysis

Another research project investigated the degradation pathways of this compound in soil and water systems. The study utilized advanced analytical techniques to track its breakdown products, revealing that certain metabolites retained toxic properties, thus highlighting the need for careful environmental monitoring when using this compound in industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Effective in nucleophilic substitution reactions |

| Pharmaceutical | Precursor for bioactive compounds | Potential anti-inflammatory agents synthesized |

| Environmental Studies | Model compound for studying chlorinated organic pollutants | Transformation products can be toxic; requires monitoring |

Wirkmechanismus

The mechanism by which 2-Chloro-2-ethoxyacetic acid ethyl ester exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in the desired reaction or process. For example, in drug development, it may interact with specific enzymes or receptors to produce therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2-ethoxyacetic acid ethyl ester is similar to other esters and chlorinated organic compounds, but it has unique properties that make it particularly useful in certain applications. Some similar compounds include:

Ethyl chloroacetate

Methyl chloroacetate

Ethyl diethoxyacetate

These compounds share structural similarities but differ in their reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

2-Chloro-2-ethoxyacetic acid ethyl ester (CEAE) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C6H11ClO3 and a molecular weight of 166.61 g/mol. The compound's structure includes an ethoxy group and a chloro substituent, which may influence its biological interactions and efficacy.

Pharmacological Effects

Research indicates that CEAE exhibits several biological activities, particularly in the realm of metabolic regulation. It has been studied for its potential as a dual agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in lipid metabolism and glucose homeostasis.

Table 1: Summary of Biological Activities of CEAE

The primary mechanism through which CEAE exerts its biological effects is via modulation of PPAR activity. PPARs are transcription factors that regulate gene expression related to lipid metabolism and inflammation. CEAE’s interaction with these receptors can lead to enhanced fatty acid oxidation and improved insulin sensitivity.

Case Studies

- PPAR Activation Studies

- Toxicological Assessments

Research Findings

Recent studies have focused on the synthesis of novel derivatives of CEAE to enhance its pharmacological profile. Modifications to the chemical structure have been explored to improve bioavailability and receptor selectivity.

Table 2: Research Findings on CEAE Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-2-ethoxyacetic acid ethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of chloroethanol with acetic acid derivatives. A common protocol involves dissolving intermediates in DMF at 0°C, followed by stepwise addition of reagents, extraction with EtOAc, and purification via column chromatography (silica gel, hexane/AcOEt). Reaction temperature control (e.g., 0°C for exothermic steps) and solvent choice (e.g., DMF for solubility) are critical for achieving >90% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : To confirm the ester linkage (δ ~4.2 ppm for –OCH2–) and chlorine substituents.

- GC-MS : For molecular weight verification (C₆H₁₁ClO₃, MW 166.60 g/mol) and detection of degradation products.

- Melting/Boiling Points : Recorded as 26–33°C (melting) and 130°C at 3.5 mmHg (boiling) to assess batch consistency .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Store in a ventilated area away from oxidizers. Waste must be segregated and processed by certified hazardous waste handlers. Regulatory compliance with DOT UN 3265 (HC 8, PG II) and TSCA guidelines is mandatory .

Advanced Research Questions

Q. How can nucleophilic substitution reactions of this compound be optimized for pharmaceutical intermediate synthesis?

- Methodological Answer : The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions (NaOH, K₂CO₃). Optimize by:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature Control : 50–80°C balances reactivity and side-product formation.

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Contradictory stability reports (e.g., hydrolysis vs. oxidation dominance) can be addressed by:

- Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40–60°C, monitoring degradation via HPLC.

- Kinetic Modeling : Calculate activation energy (Ea) for hydrolysis (expected Ea ~50 kJ/mol) to predict shelf life.

- Mass Spectrometry : Identify degradation byproducts (e.g., 2-ethoxyacetic acid from hydrolysis) .

Q. How does the compound interact with biological targets like COX-2 enzymes, and what structural modifications enhance selectivity?

- Methodological Answer : Docking studies suggest the ethoxy and chloro groups bind to COX-2’s hydrophobic pocket. To improve selectivity:

- SAR Studies : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to reduce off-target effects.

- Fluorine Scanning : Introduce fluorine at the α-carbon to modulate electronic effects and binding affinity.

- In Vitro Assays : Measure IC₅₀ against COX-1/COX-2 isoforms to validate selectivity .

Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to kilogram quantities?

- Methodological Answer : Key considerations include:

- Heat Management : Use jacketed reactors for temperature control during exothermic steps.

- Solvent Recovery Systems : Implement distillation units to recycle DMF and reduce costs.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, minimizing batch failures .

Q. How can computational methods predict the compound’s environmental toxicity and biodegradation pathways?

- Methodological Answer :

- QSAR Models : Predict acute aquatic toxicity (e.g., LC₅₀ for fish) using logP and molecular weight descriptors.

- Metabolic Pathway Simulation : Tools like EAWAG-BBD suggest hydrolysis to 2-ethoxyacetic acid as the primary biodegradation step.

- Ecotoxicity Testing : Use Daphnia magna assays to validate computational predictions .

Q. Data Contradiction Analysis

Q. Why do different studies report conflicting reactivity of the chlorine substituent in cross-coupling reactions?

- Resolution Strategy : Discrepancies arise from solvent polarity and catalyst choice. For example:

- Polar Solvents (e.g., DMF): Stabilize transition states in Pd-catalyzed couplings, improving yields.

- Nonpolar Solvents (e.g., toluene): Favor elimination over substitution. Re-analyze reaction conditions in conflicting studies to identify solvent/catalyst mismatches .

Q. How should researchers interpret variability in reported melting points (26–33°C vs. broader ranges)?

- Resolution Strategy : Variability likely stems from polymorphic forms or impurities. Conduct:

- DSC Analysis : Detect polymorph transitions (e.g., Form I vs. Form II).

- Recrystallization Studies : Use solvents like hexane/EtOAc to isolate pure crystalline forms.

- PXRD : Compare diffraction patterns with literature data .

Eigenschaften

IUPAC Name |

ethyl 2-chloro-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAITLKAFIMPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-60-5 | |

| Record name | Acetic acid, 2-chloro-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.